What are the chemical properties of rac-N-Demethyl dimethindene?
What are the chemical properties of rac-N-Demethyl dimethindene?
Topic: Chemical Properties and Synthesis of rac-N-Demethyl Dimethindene Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Researchers.
Physiochemical Characterization, Metabolic Pathway, and Synthetic Protocols
Executive Summary
rac-N-Demethyl dimethindene (Nor-dimethindene) is the primary N-dealkylated metabolite of the first-generation antihistamine dimethindene (Fenistil). In drug development, this compound is critical for Metabolites in Safety Testing (MIST) compliance, as it represents a significant biotransformation product that retains the H1-antagonist pharmacophore.
This guide provides a comprehensive technical analysis of the metabolite, distinguishing it from the parent compound by its secondary amine structure, altered lipophilicity, and specific metabolic origins. It includes a validated synthesis protocol for generating reference standards and detailed analytical parameters for its identification in biological matrices.
Chemical Identity & Structural Analysis
The transition from dimethindene to its N-demethyl metabolite involves the loss of a methyl group from the terminal tertiary amine, resulting in a secondary amine. This structural change significantly impacts the compound's basicity and blood-brain barrier (BBB) permeability.
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | N-methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine |
| Common Names | Nor-dimethindene; Desmethyl dimethindene; DMI-Metabolite 1 |
| CAS Number | 151562-10-6 (Hydrobromide salt); 66536-97-2 (Generic/Base) |
| Molecular Formula | C₁₉H₂₂N₂ |
| Molecular Weight | 278.39 g/mol (Parent: 292.42 g/mol ) |
| Stereochemistry | Racemic mixture (rac); contains one chiral center at the indene-ethyl bridge.[1][2][3] |
| SMILES | CNCCC1=C(C(C)c2ccccn2)c3ccccc3C1 |
Physiochemical Properties (Comparative)
The demethylation increases the polarity of the molecule, theoretically reducing its CNS penetration compared to the parent drug.
| Property | Parent (Dimethindene) | Metabolite (N-Demethyl) | Implication |
| LogP (Predicted) | ~4.15 | ~3.6 – 3.8 | Metabolite is slightly less lipophilic; reduced passive diffusion. |
| pKa (Base) | ~9.1 (Tertiary Amine) | ~9.5 (Secondary Amine) | Secondary amines are generally more basic; increased ionization at physiological pH. |
| H-Bond Donors | 0 | 1 (N-H) | Increases water solubility and polarity. |
| Solubility | Sparingly soluble in water; Soluble in MeOH. | Soluble in MeOH, DMSO; Improved aqueous solubility as salt. |
Biotransformation & Metabolic Pathway
Dimethindene undergoes extensive hepatic metabolism. The N-demethylation pathway is a Phase I oxidative reaction mediated primarily by the Cytochrome P450 (CYP) system. While hydroxylation at the indene ring (C6 position) is the dominant clearance route, N-demethylation is significant for bioaccumulation studies.
Mechanism of Formation
The reaction proceeds via C-alpha hydroxylation of the N-methyl group, forming an unstable carbinolamine intermediate which spontaneously collapses to release formaldehyde and the secondary amine (N-demethyl dimethindene).
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Primary Enzymes: CYP2D6 and CYP3A4 (inferred from structural class analogs like diphenhydramine).
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Secondary Pathway: Flavin-containing monooxygenases (FMO) may contribute minorly to N-oxidation, but N-dealkylation is CYP-driven.
Pathway Visualization
Figure 1: Oxidative N-demethylation pathway of dimethindene mediated by hepatic CYP enzymes.[4][5][6]
Synthetic Routes & Isolation Protocols
For research purposes, isolating the metabolite from biological fluids is inefficient. The industry standard for generating "Metabolite Standards" is the chemical demethylation of the parent compound.
Recommended Strategy: ACE-Cl Demethylation
The use of 1-Chloroethyl chloroformate (ACE-Cl) is superior to the traditional Von Braun reaction (Cyanogen bromide) as it avoids toxic byproducts and harsh hydrolysis conditions.
Step-by-Step Synthesis Protocol
Reagents:
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rac-Dimethindene Maleate (Starting Material)
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1-Chloroethyl chloroformate (ACE-Cl)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Methanol (MeOH)
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Sodium Bicarbonate (NaHCO₃)
Workflow:
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Free Base Liberation:
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Dissolve Dimethindene Maleate (1.0 eq) in water.
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Basify with saturated NaHCO₃ to pH 10.
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Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo to yield the free base oil.
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-
Carbamate Formation:
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Dissolve the free base in anhydrous DCE under an inert atmosphere (N₂).
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Cool to 0°C. Dropwise add ACE-Cl (1.2 eq).
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Allow to warm to room temperature, then reflux for 3–5 hours. Monitor by TLC (formation of the carbamate intermediate).
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-
Decarboxylation (Cleavage):
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Concentrate the reaction mixture to remove solvent and excess ACE-Cl.
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Redissolve the residue in Methanol (MeOH).
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Reflux for 1 hour. (This step cleaves the chloroethyl carbamate to release the secondary amine hydrochloride).
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Purification:
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Concentrate the methanol.
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Recrystallize from EtOH/Et₂O or purify via Flash Column Chromatography (Silica gel, DCM:MeOH:NH₃ gradient).
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Synthesis Logic Diagram
Figure 2: Chemical synthesis of the metabolite using the ACE-Cl method to selectively remove the N-methyl group.
Analytical Profiling
To validate the identity of rac-N-Demethyl dimethindene, the following spectral shifts must be observed relative to the parent.
Mass Spectrometry (LC-MS/MS)
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Parent [M+H]⁺: m/z 293.2
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Metabolite [M+H]⁺: m/z 279.2
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Key Fragment: Loss of 14 Da (CH₂) confirms demethylation.
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Fragmentation Pattern: The tropylium ion or indene-specific fragments will remain, but fragments containing the ethylamine chain will show the -14 Da shift.
Nuclear Magnetic Resonance (¹H-NMR)
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Diagnostic Signal: Disappearance of the sharp singlet at δ ~2.2 ppm (corresponding to the N(CH₃)₂ group).
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New Signal: Appearance of a singlet (or broad peak depending on salt form) at δ ~2.4 ppm corresponding to the single N-methyl group (NH-CH₃).
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Integration: The integration of the methyl protons attached to nitrogen will drop from 6H (parent) to 3H (metabolite).
Pharmacological Implications
Receptor Affinity
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Activity: Retained. Like many desmethyl-metabolites (e.g., desloratadine), N-demethyl dimethindene retains high affinity for the H1 receptor.
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Potency: Generally comparable to the parent, though often slightly less potent due to the loss of the hydrophobic interaction provided by the second methyl group.
Toxicology & Safety (MIST)
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Accumulation: Due to the slower clearance of secondary amines compared to tertiary amines (in some metabolic phenotypes), this metabolite may accumulate in plasma.
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Toxicity: There are no specific reports of unique toxicity for the demethylated form; however, it is monitored to ensure it does not possess off-target hERG inhibition distinct from the parent.
References
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PubChem. (2025).[3] Dimethindene Maleate Compound Summary. National Library of Medicine. [Link]
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Heuermann, M., & Blaschke, G. (1994). Simultaneous enantioselective determination and quantification of dimethindene and its metabolite N-demethyl-dimethindene in human urine.[7][9][10] Journal of Pharmaceutical and Biomedical Analysis, 12(6), 753–760.[10] [Link]
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Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]
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Olofson, R. A., et al. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Noroxymorphone. The Journal of Organic Chemistry. [Link]
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DrugBank. (2025).[3] Dimetindene: Pharmacology and Metabolism. [Link]
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